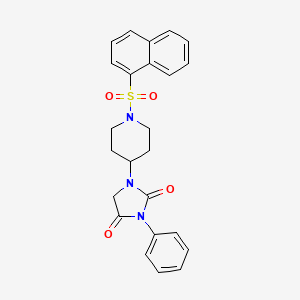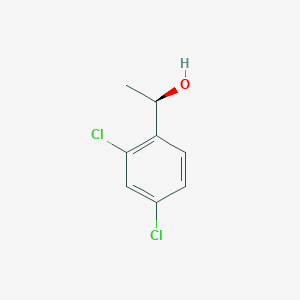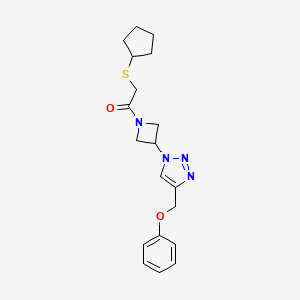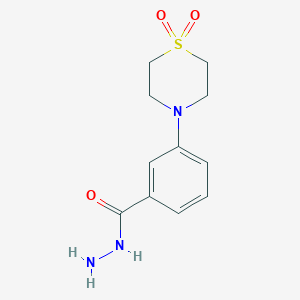![molecular formula C16H9ClF3N3O2 B2520874 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole CAS No. 338410-06-3](/img/structure/B2520874.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole" is a chemically synthesized molecule that appears to be related to a class of compounds that interact with biological receptors, such as the 5-HT2C receptor, and may have potential applications in medicinal chemistry. The structure of the compound suggests that it contains an indole core, which is a common feature in many biologically active molecules, and is substituted with a pyridinyl group and a nitroethenyl group, which could contribute to its activity and selectivity .
Synthesis Analysis
The synthesis of related indole derivatives often involves the formation of amide bonds, as seen in the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which show high affinity for the 5-HT2C receptor . The synthesis of such compounds typically requires multiple steps, including the formation of the indole core, functionalization with the appropriate substituents, and final amide coupling. The specific synthesis route for the compound is not detailed in the provided papers, but it may involve similar strategies, such as activation of functional groups to enable coupling and cyclization reactions .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The indole core provides a scaffold that can interact with biological targets, and the substituents can modulate the molecule's properties, such as binding affinity and selectivity. The presence of a pyridinyl group and a nitroethenyl group in the compound suggests that these groups could play a role in its binding to receptors or enzymes, potentially through electronic effects or by forming specific interactions with amino acid residues .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, 1,3-dipolar cycloaddition reactions with azomethine ylides can yield pyrrolo[3,4-b]indoles . The nitroethenyl group in the compound of interest may participate in similar cycloaddition reactions or other transformations, such as reduction or oxidation, which could be used to further modify the compound or to study its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the compound's acidity, basicity, and overall stability. The nitro group is likely to contribute to the compound's reactivity, potentially making it susceptible to reduction or participating in electron transfer reactions. The crystal structure of related compounds, such as the hydrochloride of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, can provide insights into the solid-state conformation and potential intermolecular interactions .
Scientific Research Applications
Synthesis and Classification of Indole Derivatives
Indole derivatives, such as the compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole, play a significant role in the field of organic synthesis. A comprehensive review on indole synthesis highlights the various strategies and classifications of indole constructions, outlining nine distinct approaches. These methodologies are crucial for the development of new synthetic routes for indole derivatives, which are foundational in the creation of biologically active compounds (Taber & Tirunahari, 2011).
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, demonstrate significant versatility in organic synthesis, catalysis, and drug development. Their applications extend to the formation of metal complexes, design of catalysts, and medicinal uses, showcasing the importance of heterocyclic N-oxide derivatives in advancing the chemistry and functionality of compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole (Li et al., 2019).
Indole Derivatives in Medicinal Chemistry
Indole and its derivatives have been identified as key scaffolds in medicinal chemistry, possessing a wide range of pharmacological activities. Reviews on indole chemistry emphasize the biological significance and therapeutic potential of indole-based compounds, underlining their roles in drug discovery and development. This highlights the relevance of exploring the scientific applications of specific indole derivatives for potential therapeutic uses (Malyshkina et al., 2022).
Indole Alkaloids and Synthetic Derivatives
Indole alkaloids, along with synthetic dimers and hybrids, exhibit potent anticancer activities across various models. Studies focusing on these compounds provide insights into their mechanisms of action and structural-activity relationships, showcasing the potential of indole derivatives in cancer therapy. This suggests that detailed exploration of compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole could lead to new anticancer agents (Song et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-13-7-11(16(18,19)20)8-21-15(13)22-9-10(5-6-23(24)25)12-3-1-2-4-14(12)22/h1-9H/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWZVTLHQHDWDI-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)


![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)
![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)
![N-(3,4-dichlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2520807.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)
![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)

